Triazine‑Modified 7‑Deaza‑2'‑dA is Tolerated by DNA Polymerase in PCR, Whereas Equivalent 2'‑Deoxyuridine Derivatives Are Not
Direct comparison of 6‑ethynyl‑1,2,4‑triazine attached to the 7‑position of 7‑Deaza‑2'‑dA triphosphate versus the same group attached to the 5‑position of 2'‑deoxyuridine triphosphate showed that only the 7‑Deaza‑2'‑dA construct supported efficient PCR amplification. The 2'‑deoxyuridine analog exhibited severe polymerase stalling, as visualized by PAGE and real‑time switchSENSE kinetics [REFS‑1].
| Evidence Dimension | DNA polymerase tolerance of identically modified nucleoside triphosphates during PCR amplification |
|---|---|
| Target Compound Data | Efficient full‑length PCR product formation with 7‑Deaza‑2'‑dA‑triazine conjugate |
| Comparator Or Baseline | 5‑position‑modified 2'‑deoxyuridine triphosphate with identical triazine moiety |
| Quantified Difference | Complete PCR failure (polymerase stalling) observed for the 2'‑deoxyuridine analog, while the 7‑Deaza‑2'‑dA analog yielded robust amplification |
| Conditions | PCR amplification using Vent (exo‑) DNA polymerase, postsynthetic labeling with bicyclo[6.1.0]nonyne‑rhodamine, analysis via PAGE and switchSENSE |
Why This Matters
Procuring 7‑Deaza‑2'‑dA rather than 2'‑deoxyuridine‑based monomers is essential for any workflow requiring enzymatic synthesis of fluorescently labeled DNA via bioorthogonal click chemistry.
- [1] Reisacher, U., Groitl, B., Strasser, R., Cserép, G. B., Kele, P., & Wagenknecht, H.‑A. (2019). Triazine‑Modified 7‑Deaza‑2'‑deoxyadenosines: Better Suited for Bioorthogonal Labeling of DNA by PCR than 2'‑Deoxyuridines. Bioconjugate Chemistry, 30(6), 1773–1780. View Source
